2-(1H-ピラゾール-3-イル)アセトニトリル

説明

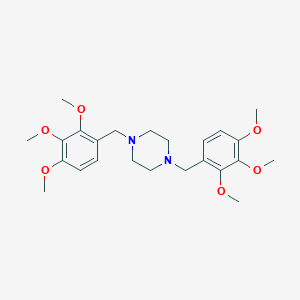

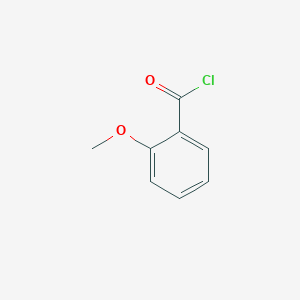

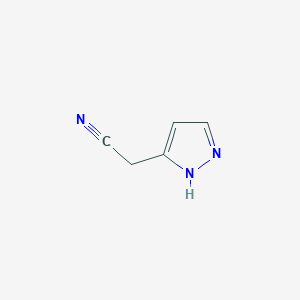

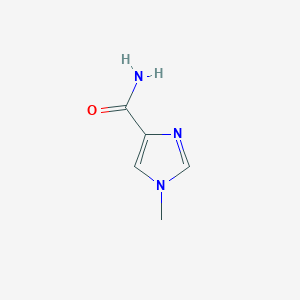

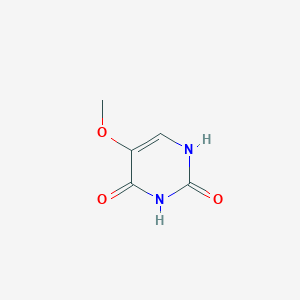

2-(1H-Pyrazol-3-yl)acetonitrile is a chemical compound that features a pyrazole ring, a five-membered heterocycle with two nitrogen atoms, attached to an acetonitrile group. This structure is a common motif in various organic compounds and can serve as an intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds related to 2-(1H-Pyrazol-3-yl)acetonitrile often involves multi-component reactions that allow for the construction of complex structures from simpler starting materials. For instance, a four-component cyclocondensation reaction has been used to synthesize 6-amino-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles using aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in a deep eutectic solvent, which offers advantages such as high yields and shorter reaction times . Similarly, a sequential one-pot, four-component condensation reaction has been employed to create 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, using aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide, and 5-amino-1H-pyrazole-4-carbonitrile in the presence of p-toluenesulfonic acid as a catalyst .

Molecular Structure Analysis

The molecular structure of 2-(1H-Pyrazol-3-yl)acetonitrile derivatives is characterized by the presence of a pyrazole ring fused or linked to other heterocyclic systems. The structural diversity is achieved through various ring transformation reactions. For example, the transformation of 2H-pyran-3-carbonitriles with 2-aminobenzthazole leads to the formation of benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene acetonitrile derivatives . These structural modifications can significantly influence the photophysical and solvatochromic properties of the compounds, as well as their biological activities.

Chemical Reactions Analysis

The chemical reactivity of 2-(1H-Pyrazol-3-yl)acetonitrile derivatives is often explored in the context of ring transformation reactions. These reactions are typically promoted by bases or catalysts and can lead to the formation of various heterocyclic systems with potential biological activity. For instance, the ring transformation of 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles has been used to synthesize benzopyrimido[2,1-b]thiazol-4-ylidene acetonitrile derivatives with glycosidase inhibitory activity . Another example is the regioselective synthesis of pyrimidin-4(3H)-ylidene acetonitriles through the reaction of 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles with N-arylbenzamidine or N-arylpicolinamidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1H-Pyrazol-3-yl)acetonitrile derivatives, such as solubility, stability, and photophysical behavior, are influenced by their molecular structure. For example, the solvatochromic and photophysical properties of benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene acetonitrile derivatives have been studied, revealing solvent-dependent spectral properties and a relationship between fluorescence quantum efficiencies and calculated HOMO energies . Additionally, the synthesis of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives in water without a catalyst highlights the importance of reaction conditions on the environmental impact and practicality of the synthetic process .

科学的研究の応用

化学合成

“2-(1H-ピラゾール-3-イル)アセトニトリル”は、CAS番号:135237-01-3を持つ化学化合物です . ユニークな特性を持つことから、様々な化学合成プロセスで使用されています .

創薬開発

この化合物は、創薬プロセスにおけるリード化合物として調査する可能性を秘めています. 研究者たちは、特定の生物学的標的との相互作用を探求したり、最適化された特性を持つ類似体を作成したりすることがあります.

生化学的研究

プローブ分子として、“2-(1H-ピラゾール-3-イル)アセトニトリル”は生化学的研究で使用されます. これは、様々な生化学的実体の間の相互作用を理解するのに役立ちます.

合成生物学

合成生物学の分野では、この化合物は試薬として使用されています. 合成生物学は、新しい生物学的部品、デバイス、およびシステムの設計と構築を伴います.

C–H官能化

ロジウム(III)触媒による、内部アルキンを用いた“2-(1H-ピラゾール-1-イル)ピリジン”の溶媒制御C–H結合官能化が報告されています . これは、C–Hアルケニル化生成物またはインダゾール生成物のいずれかを、中程度から良好な収率で多様合成するための簡単な方法を提供します .

多様合成

この化合物は、多様合成プロセスで使用されます . これは、単一のプレカーサーを2つ以上の異なる化合物に変換することを含みます.

Safety and Hazards

“2-(1H-Pyrazol-3-YL)acetonitrile” is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If the chemical contacts the skin, remove contaminated clothing and wash off with soap and plenty of water. If it contacts the eyes, rinse with pure water for at least 15 minutes. If ingested, rinse the mouth with water and do not induce vomiting .

作用機序

Target of Action

Pyrazole derivatives, which include 2-(1h-pyrazol-3-yl)acetonitrile, have been reported to exhibit a broad range of biological activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with a pyrazole moiety have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Pyrazole derivatives have been associated with a range of biological activities, indicating that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

2-(1H-pyrazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c6-3-1-5-2-4-7-8-5/h2,4H,1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBOXGVHHSLXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576067 | |

| Record name | (1H-Pyrazol-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135237-01-3 | |

| Record name | (1H-Pyrazol-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-Pyrazol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

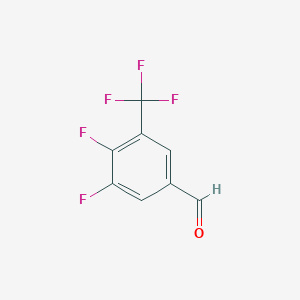

![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)